(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol
Description
(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C43H38O6 and its molecular weight is 650.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chromones and Their Derivatives as Radical Scavengers
Chromones, including compounds like 1-benzopyran-4-ones, exhibit significant antioxidant properties. These properties make them relevant in research focused on neutralizing active oxygen and interrupting free radical processes that can lead to cell impairment and various diseases. Studies have highlighted the importance of specific structural features, such as the double bond, the carbonyl group of the chromone core, and hydroxyl groups at positions C-3 and C-5, in their radical scavenging activity. The modification of these features, for example through methylation or glycosylation, can impact their efficacy as antioxidants (Yadav, Parshad, Manchanda, & Sharma, 2014).
Baicalein and Its Anti-Cancer Effects
Baicalein, another compound structurally related to chromones, has been studied for its anti-cancer properties, particularly in the context of Hepatocellular Carcinoma (HCC). Research has shown that baicalein can affect biological processes such as cell proliferation, metastasis, apoptosis, and autophagy, showcasing its potential as a novel anticancer drug. The comprehensive review of its effects on HCC, based on in vitro and in vivo experiments, suggests that baicalein's mechanisms of action may offer a foundation for developing treatments with fewer side effects (Bie et al., 2017).
Environmental Pollutants and Male Infertility
Research into the impact of environmental pollutants, such as plasticizers, on male fertility has revealed significant effects on spermatogenesis. The review discusses how endocrine disruptors (EDs) found in plastics can preferentially target developing testes, leading to germ cell sloughing, disruption of the blood-testis-barrier, and germ cell apoptosis. The review proposes a model to explain these effects at the molecular level, focusing on germ cell apoptosis as a major consequence of ED exposure (Lagos-Cabré & Moreno, 2012).
Osthole: Bioactivities and Pharmacological Properties
Osthole is highlighted for its diverse pharmacological activities, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial effects. The review of osthole's bioactivities and mechanisms suggests its potential as a multitarget alternative medicine. The pharmacokinetic studies indicating fast and efficient uptake and utilization in the body further support its therapeutic potential (Zhang, Leung, Cheung, & Chan, 2015).
Properties
IUPAC Name |
(2R,3S)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H38O6/c44-38-26-37-40(47-29-33-17-9-3-10-18-33)24-36(45-27-31-13-5-1-6-14-31)25-41(37)49-43(38)35-21-22-39(46-28-32-15-7-2-8-16-32)42(23-35)48-30-34-19-11-4-12-20-34/h1-25,38,43-44H,26-30H2/t38-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJRMFXLQSNZGY-PWPASLGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942938 | |
Record name | 5,7-Bis(benzyloxy)-2-[3,4-bis(benzyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20728-73-8 | |
Record name | (2R,3S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20728-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020728738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,7-Bis(benzyloxy)-2-[3,4-bis(benzyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-trans)-2-[3,4-bis(phenylmethoxy)phenyl]-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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